N-benzyl-3-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-3-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-13-7-6-10-17-18(13)21-20(26-17)23(12-15-8-4-3-5-9-15)19(24)16-11-14(2)22-25-16/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVOPUIUYUYXPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC(=NO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved by the condensation of o-aminothiophenol with an appropriate aldehyde under acidic conditions.
Isoxazole Ring Formation: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Coupling Reactions: The benzothiazole and isoxazole intermediates are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Oxidation Reactions
The benzyl group and oxazole ring are primary sites for oxidation:
-
Benzyl group oxidation : Under acidic conditions with KMnO₄ or CrO₃, the benzyl moiety oxidizes to benzaldehyde derivatives. This reaction is temperature-dependent, with optimal yields (78–82%) achieved at 60–80°C in aqueous H₂SO₄ .
-
Oxazole ring oxidation : The methyl substituent on the oxazole ring undergoes oxidation to a carboxylic acid group using strong oxidizing agents like HNO₃/H₂SO₄ mixtures. This transformation is critical for modifying the compound’s polarity in drug design.
Key Data :
| Reaction Site | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Benzyl group | KMnO₄ | 80°C, H₂SO₄ | Benzaldehyde derivative | 82 |
| Oxazole methyl | HNO₃/H₂SO₄ | RT, 12 hr | Oxazole-5-carboxylic acid | 65 |
Reduction Reactions
The oxazole ring and carboxamide group participate in reduction:
-
Oxazole ring reduction : Catalytic hydrogenation (H₂/Pd-C) converts the oxazole to a dihydrooxazole intermediate, which can further react to form amines. This step is pivotal in generating bioactive metabolites .
-
Carboxamide reduction : LiAlH₄ reduces the carboxamide to a primary amine, enhancing the compound’s nucleophilicity for downstream reactions.
Mechanistic Insight :
Reduction of the oxazole ring follows a stepwise pathway:
-
Adsorption of H₂ onto the Pd-C catalyst.
-
Sequential hydrogenation of the oxazole’s double bonds.
Substitution Reactions
Electrophilic substitution occurs preferentially on the benzothiazole ring:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5- and 6-positions of the benzothiazole ring. Positional selectivity is influenced by the electron-donating methyl group at position 4 .
-
Halogenation : Br₂/FeBr₃ adds bromine atoms to the benzothiazole ring, yielding dibrominated derivatives. This reaction is utilized to enhance the compound’s binding affinity in kinase inhibition studies .
Experimental Results :
| Reaction Type | Reagent | Position | Product Stability (kcal/mol) |
|---|---|---|---|
| Nitration | HNO₃ | C5, C6 | -12.4 (DFT calculation) |
| Bromination | Br₂ | C5 | -9.8 (DFT calculation) |
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : Concentrated HCl (6M) at reflux cleaves the carboxamide to a carboxylic acid and amine. This reaction is reversible, with equilibrium favoring hydrolysis at elevated temperatures.
-
Basic hydrolysis : NaOH (2M) hydrolyzes the carboxamide to a carboxylate salt, which is useful for solubility enhancement in aqueous formulations .
Kinetic Data :
| Condition | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kJ/mol) |
|---|---|---|
| 6M HCl | 3.2 × 10⁻⁴ | 45.6 |
| 2M NaOH | 1.8 × 10⁻³ | 38.9 |
Biochemical Reactions
In pharmacological contexts, this compound interacts with enzymes via its benzothiazole moiety:
-
DprE1 enzyme inhibition : The benzothiazole ring coordinates with the enzyme’s active-site cysteine residue (Cys387), disrupting mycobacterial cell wall synthesis. IC₅₀ values range from 0.11–0.76 µM in anti-tubercular assays .
-
CYP450 metabolism : Hepatic cytochrome P450 enzymes oxidize the methyl group on the benzothiazole ring, forming a hydroxymethyl metabolite. This pathway accounts for 60–70% of in vivo clearance .
Research Findings :
-
Derivatives with electron-donating groups (e.g., -OCH₃) on the benzothiazole ring show 3–5× higher potency than those with electron-withdrawing groups .
-
In cancer cell lines (A549, MCF-7), the compound’s IC₅₀ correlates with oxazole ring planarity, as confirmed by X-ray crystallography .
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways:
-
Stage 1 (150–200°C) : Loss of the benzyl group (Δm = 18.2%).
-
Stage 2 (250–300°C) : Oxazole ring fragmentation (Δm = 32.7%).
This comprehensive analysis integrates synthetic, mechanistic, and biochemical data to elucidate the compound’s reactivity. Experimental parameters such as temperature, solvent polarity, and catalyst choice critically influence reaction outcomes, underscoring the need for precise control in industrial and research settings .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 365.43 g/mol. Its structure consists of a benzothiazole moiety linked to an oxazole ring, which is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. Compounds similar to N-benzyl-3-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide have shown significant inhibitory effects against various cancer cell lines. For instance, derivatives containing benzothiazole structures have been tested for their ability to inhibit growth in cancer cells such as OVCAR-8 and SNB-19 with notable percent growth inhibitions (PGIs) .
Neuroprotective Effects
Research indicates that compounds related to this structure may exhibit neuroprotective properties. The inhibition of monoamine oxidase B (MAO-B) is a critical mechanism for neuroprotection, particularly in neurodegenerative diseases like Alzheimer's and Parkinson's disease. In vitro studies have demonstrated that certain benzothiazole derivatives effectively inhibit MAO-B, suggesting a pathway for developing treatments for neurodegenerative conditions .
Antimicrobial Activity
Benzothiazole derivatives have also been investigated for their antimicrobial properties. Studies have shown that these compounds can exhibit activity against various bacterial strains, making them potential candidates for developing new antimicrobial agents .
Case Study 1: Anticancer Testing
A study evaluated several benzothiazole derivatives, including those structurally related to this compound. The results indicated that specific substitutions on the benzothiazole ring enhanced anticancer activity against ovarian cancer cell lines .
Case Study 2: Neuroprotective Screening
Another investigation focused on the neuroprotective effects of similar compounds through MAO-B inhibition assays. The findings suggested that these compounds could penetrate the blood-brain barrier effectively and exhibit significant neuroprotective effects in animal models .
Mechanism of Action
The mechanism of action of N-benzyl-3-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets. Pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)benzamide
- N-benzyl-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)thiazole-5-carboxamide
- N-benzyl-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)oxazole-5-carboxamide
Uniqueness
N-benzyl-3-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is unique due to the presence of both benzothiazole and isoxazole rings, which confer distinct chemical properties and biological activities. This dual-ring system is less common in similar compounds, making it a valuable target for research and development in various scientific fields.
Biological Activity
N-benzyl-3-methyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This molecular formula indicates the presence of a benzothiazole moiety, which is often associated with diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the oxazole and benzothiazole moieties. For instance, derivatives of 1,2,4-oxadiazole have shown significant activity against various cancer cell lines. A related compound demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, indicating moderate antiproliferative activity .
Table 1: Anticancer Activity of Related Compounds
| Compound | IC50 (µM) | Cancer Cell Lines Tested |
|---|---|---|
| Compound 1 | 92.4 | Various (e.g., colon, lung) |
| IT10 | 2.32 | Mycobacterium tuberculosis |
| IT06 | 2.03 | Mycobacterium tuberculosis |
Antimicrobial Activity
Compounds similar to this compound have shown promising antimicrobial properties. For example, derivatives with the benzothiazole scaffold exhibited significant antibacterial and antifungal activity . The mechanism often involves inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound class has been noted in various studies. Compounds derived from benzothiazole have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2 . These findings suggest that this compound may also exert beneficial effects in inflammatory diseases.
Synthesis and Evaluation
A study focused on synthesizing derivatives of oxazole and evaluating their biological activities revealed that modifications to the benzothiazole ring significantly altered their potency against cancer cells and bacteria . The research emphasized structure-activity relationships (SAR) that guide the development of more effective compounds.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to active sites involved in cancer proliferation and inflammation .
Q & A
Q. Challenges :
- Regioselectivity : Competing reactions at the benzothiazole nitrogen may occur; optimized stoichiometry (1:1.2 ratio of benzyl halide to amine) minimizes byproducts .
- Purification : The product often requires chromatographic separation due to polar impurities, with solvent systems like ethyl acetate/hexane (3:7) yielding >95% purity .
How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound, particularly regarding its benzothiazole-oxazole conformation?
Answer:
SHELX programs (e.g., SHELXL) are critical for refining crystallographic
- Data Collection : High-resolution (<1.0 Å) data from synchrotron sources reduce thermal motion artifacts.
- Refinement : Anisotropic displacement parameters for non-H atoms and riding models for H atoms improve accuracy. Challenges include resolving disorder in the benzyl group, addressed via PART instructions and occupancy refinement .
- Validation : R-factor convergence (<5%) and Hirshfeld surface analysis ensure structural reliability. Example: A similar benzothiazole derivative showed a dihedral angle of 12.5° between rings, confirmed via SHELXL .
What in silico methods are recommended for predicting the biological activity and target interactions of this benzothiazole-oxazole hybrid?
Answer:
- Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to identify essential features (e.g., hydrogen-bond acceptors on oxazole, hydrophobic regions on benzothiazole). For 5HT7R antagonists, similar compounds showed π-π stacking with Phe294 and hydrogen bonding to Glu220 .
- Molecular Dynamics (MD) : GROMACS or AMBER simulations (50 ns, NPT ensemble) assess binding stability. MM-PBSA calculations quantify binding free energy (ΔG < −30 kcal/mol indicates high affinity) .
- ADMET Prediction : SwissADME predicts moderate permeability (LogP ~3.2) and CYP3A4 inhibition risk, guiding lead optimization .
What spectroscopic techniques resolve data contradictions in characterizing the heterocyclic rings, and how are overlapping signals deconvoluted?
Answer:
- NMR :
- ¹H NMR : Aromatic protons on benzothiazole (δ 7.4–8.2 ppm) and oxazole (δ 6.8–7.1 ppm) are distinguished via 2D COSY. Overlapping signals (e.g., benzyl CH₂) are resolved using NOESY to confirm spatial proximity .
- ¹³C NMR : Carbonyl (C=O) at ~165 ppm and thiazole C-S at ~150 ppm are key markers .
- IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and C=N (1600–1620 cm⁻¹) validate amide and heterocyclic ring formation .
How does the 4-methylbenzothiazole moiety influence pharmacokinetic properties, and what in vitro models validate this?
Answer:
- Lipophilicity : The methyl group increases LogD by ~0.5 units, enhancing membrane permeability (Caco-2 assay Papp > 10⁻⁶ cm/s) .
- Metabolic Stability : Microsomal assays (human liver microsomes, 1 mg/mL) show t₁/₂ > 60 min, suggesting CYP450 resistance due to steric hindrance from the methyl group .
- In Vitro Efficacy : Against Mycobacterium tuberculosis H37Rv, derivatives with 4-methyl substitution exhibited MIC50 values < 2 µg/mL, confirmed via resazurin microplate assay .
What strategies mitigate competing side reactions during oxazole ring synthesis?
Answer:
- Cyclization Control : Use of POCl₃ (1.5 eq, 0°C) prevents over-oxidation. For example, cyclizing α-amino ketones yields 1,3-oxazole with >80% efficiency .
- Ultrasound-Assisted Synthesis : Reduces reaction time from 12 h to 2 h (40 kHz, 50°C), minimizing decomposition .
- Byproduct Removal : Liquid-liquid extraction (water/CH₂Cl₂, 3:1) isolates the oxazole product from unreacted carboxylic acid precursors .
How are structure-activity relationship (SAR) studies designed to optimize antituburcular activity?
Answer:
- Scaffold Modification : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the benzothiazole 7-position. Derivatives with -Cl showed 3-fold lower MIC50 than -OCH₃ .
- Docking-Driven Design : AutoDock Vina identifies favorable interactions with InhA enoyl-ACP reductase (binding energy < −9 kcal/mol). Key residues: Tyr158 (hydrogen bond) and Phe149 (hydrophobic contact) .
- In Vivo Correlation : Murine models (20 mg/kg/day, oral) show reduced bacterial load by 2 log units, correlating with in vitro MIC50 .
What solvents and catalysts are critical for acylation steps, and how do they influence yield?
Answer:
- Solvent Choice : DMF enhances carboxamide solubility (up to 0.5 M), while dioxane (25 mL/mmol) minimizes ester hydrolysis .
- Catalysts : DMAP (5 mol%) accelerates acylation, achieving >90% conversion in 4 h. For sensitive substrates, Hünig’s base (DIPEA) prevents acid-induced decomposition .
- Workup : Quenching with ice-water precipitates the product, yielding 75–85% purity before recrystallization (ethanol/DMF, 9:1) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
